Molecular Weight Reduction vs. 3-Phenyl Analog Lowers Lipophilicity and Improves Ligand Efficiency Indices
The 3-methyl substituent on the oxadiazole ring reduces the molecular weight by ~62 Da relative to the unsubstituted 3-phenyl analog (estimated MW ~284 g·mol⁻¹) and yields a computed XLogP3-AA of 2.2, placing it closer to the optimal lipophilicity range (1–3) for oral drug candidates [1]. The lower molecular weight and moderated lipophilicity translate to a higher ligand efficiency (LE) potential when normalized by heavy-atom count (17 heavy atoms; LE ceiling = 1.4/HA ≈ 0.082 kcal·mol⁻¹ per heavy atom for a 10 nM target), making this compound a more attractive fragment-like or lead-like starting point than bulkier 3-aryl congeners [2].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 222.27 g·mol⁻¹; XLogP3-AA = 2.2; Heavy atom count = 17 |
| Comparator Or Baseline | 3-Phenyl analog (4-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol): estimated MW ~284 g·mol⁻¹; estimated XLogP ~3.5 |
| Quantified Difference | ΔMW ≈ −62 g·mol⁻¹; ΔXLogP ≈ −1.3 units |
| Conditions | Computed physicochemical properties from PubChem (target) and structural estimation (comparator) |
Why This Matters
Lower molecular weight and lipophilicity within the target compound improve the probability of favorable ADMET profiles and reduce the risk of promiscuous binding or solubility-limited assay performance, critical factors in early-stage screening procurement decisions.
- [1] PubChem. XLogP3-AA and molecular weight for 4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol, CID 53523451. https://pubchem.ncbi.nlm.nih.gov/compound/1184238-68-3 (accessed 2026-04-30). View Source
- [2] Hopkins, A.L., Groom, C.R., Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today 9, 430–431 (2004). doi:10.1016/S1359-6446(04)03069-7. View Source
